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These application notes provide a detailed overview and protocol for a representative in vivo
study design for INO-5401, a synthetic DNA immunotherapy. The information is synthesized
from publicly available clinical trial data, primarily focusing on its application in glioblastoma

(GBM).

Introduction to INO-5401

INO-5401 is an investigational cancer immunotherapy composed of three synthetic DNA
plasmids.[1] These plasmids encode for three distinct tumor-associated antigens (TAAS):

o« hTERT (human Telomerase Reverse Transcriptase)
e WT1 (Wilms' Tumor 1)
o PSMA (Prostate-Specific Membrane Antigen)

These antigens are known to be over-expressed in various cancers, including glioblastoma.[2]
[3] The therapy is based on the principle of generating a targeted, de novo T-cell response
against cancer cells expressing these antigens.[4][5]

Mechanism of Action: INO-5401 is delivered into the patient's cells via intramuscular (IM)
injection followed by electroporation (EP) using a proprietary device, the CELLECTRA®. The
electroporation process temporarily increases cell membrane permeability, facilitating the
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uptake of the DNA plasmids. Once inside the cells, the DNA is transcribed and translated,
leading to the expression of the hTERT, WT1, and PSMA antigens. These newly synthesized
antigens are then presented to the immune system, activating robust, antigen-specific CD8+ T-
cell responses capable of recognizing and destroying tumor cells.

To enhance the immune response, INO-5401 is typically co-administered with INO-9012, a
synthetic plasmid encoding for Interleukin-12 (IL-12), a potent immune-stimulating cytokine.
Furthermore, to overcome the immunosuppressive tumor microenvironment, this combination
is often evaluated alongside an immune checkpoint inhibitor, such as a PD-1 inhibitor (e.g.,
cemiplimab or atezolizumab).

Representative In Vivo Study Design: Glioblastoma
Multiforme (GBM)

The following protocol outlines a Phase 1/2 clinical trial design, which is a human in vivo study,
for newly diagnosed GBM patients. This design integrates INO-5401 with standard-of-care
(SoC) treatment.

Study Objectives:

e Primary: To evaluate the safety and tolerability of INO-5401 and INO-9012 administered with
a PD-1 inhibitor in combination with standard-of-care chemoradiation.

e Secondary: To assess the immunogenicity of the treatment and evaluate preliminary efficacy,
including Overall Survival (OS) and Progression-Free Survival (PFS).

Patient Population:
o Adult patients with newly diagnosed, histologically confirmed glioblastoma.

o Patients are often stratified into two cohorts based on the methylation status of the O6-
methylguanine-DNA methyltransferase (MGMT) promoter, a key biomarker in GBM:

o Cohort A: MGMT promoter unmethylated.

o Cohort B: MGMT promoter methylated.
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Experimental Protocols

a. Treatment Regimen

The multi-faceted treatment protocol involves the administration of the DNA immunotherapy, a
checkpoint inhibitor, and the standard of care (radiation and chemotherapy).

Protocol Details:

o DNA Immunotherapy Administration:
o INO-5401: 9 mg, administered intramuscularly (IM).
o INO-9012: 1 mg, administered IM.

o Delivery: Both are delivered followed by electroporation with the CELLECTRA® 2000
device.

o Schedule: Every 3 weeks for the first 4 doses, then every 9 weeks for subsequent doses.
e Immune Checkpoint Inhibitor:

o Agent: Cemiplimab (or other PD-1 inhibitor).

o Dose: 350 mg, administered intravenously (1V).

o Schedule: Every 3 weeks.
» Standard of Care (SoC):

o Radiation Therapy (RT): Standard fractionated radiation, e.g., 40 Gy over 3 weeks.

o Chemotherapy (Temozolomide - TMZ):

» Administered concurrently with radiation for all patients.

» Adjuvant TMZ is continued for patients in the MGMT methylated cohort (Cohort B) for
up to six cycles.
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b. Immunogenicity Assessment Protocol
Evaluating the immune response is critical to understanding the mechanism of action.
Protocol Details:

o Sample Collection: Peripheral blood mononuclear cells (PBMCs) are collected from patients
at baseline and at multiple time points following vaccination.

o Assay: Interferon-gamma (IFN-y) ELISpot assay is used to quantify antigen-specific T-cell
responses.

e Procedure:
o Isolate PBMCs from blood samples.

o Stimulate PBMCs in vitro with peptide pools corresponding to the hTERT, WT1, and PSMA
antigens encoded by INO-5401.

o A negative control (no peptide) and a positive control (phytohemagglutinin) are included.

o After an incubation period, the number of IFN-y-secreting cells (spot-forming units) is
guantified. An increase from baseline indicates a positive T-cell response.

o Flow Cytometry: Multi-parameter flow cytometry can be used for a more detailed
characterization of the T-cell response, including identifying the phenotype (e.g., CD8+ vs.
CD4+), activation markers (e.g., CD137), and cytotoxic potential (e.g., Granzyme B, Perforin
expression).

Data Presentation and Endpoints

Quantitative data from the study should be collected and organized for clear analysis.

Table 1: Key Study Endpoints and Metrics
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Endpoint Category

Safety & Tolerability

Specific Endpoint

Adverse Events
(AEs)

Metric

Incidence, nature,
and grade of AEs
and Serious AEs
(SAEs)

Time Point(s)

Throughout the
study

Efficacy

Overall Survival (OS)

Percentage of patients

alive

12 and 18 months

Median Overall

Survival

Time in months

Final analysis

Progression-Free
Survival (PFS)

Percentage of patients
without disease

progression

6 months

Immunogenicity

T-Cell Response

Fold-increase in IFN-y
spot-forming units

over baseline

Pre- and post-

vaccination

| | Immune Cell Infiltration | T-cell markers in tumor tissue (optional, via biopsy) | Pre- and post-

treatment |

Table 2: Representative Efficacy Data from Phase 1/2 GBM Trial

Overall
Cohort (MGMT  Number of
Status) Patients
A

84.4%
(Unmethylated)

Survival at 12
Months (0S12)

Overall

50%

Median Overall
Survival (mOS)

Survival at 18
Months (0S18)

17.9 months

| B (Methylated) | 20 | 85% | 70% | 32.5 months |
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Caption: Experimental workflow for a GBM clinical trial of INO-5401.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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